molecular formula C9H20N2 B6590416 (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine CAS No. 1067631-36-0

(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine

Cat. No.: B6590416
CAS No.: 1067631-36-0
M. Wt: 156.27 g/mol
InChI Key: MGFSHCOCJMZNSV-IUCAKERBSA-N
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Description

(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine is a chiral diamine compound characterized by its cyclohexane ring substituted with three methyl groups and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-dione.

    Reductive Amination: The cyclohexane-1,2-dione undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Methylation: The resulting diamine is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1,N1,N2-trimethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reductive amination step, and automated systems can ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imines or oximes.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Imines or oximes.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing the activity of these targets. For example, as a chiral ligand, it can induce asymmetry in catalytic reactions, leading to the selective formation of one enantiomer over another.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activities.

    Cyclohexane-1,2-diamine: Lacks the trimethyl substitution, resulting in different reactivity and applications.

    N1,N1-Dimethylcyclohexane-1,2-diamine: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.

Uniqueness

(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with molecular targets. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

(1S,2S)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSHCOCJMZNSV-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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